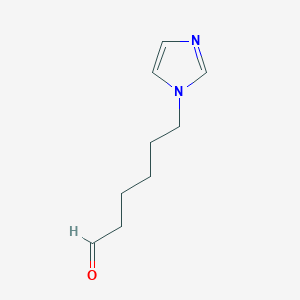

1-(5-Formylpentyl)imidazole

Description

Historical Context and Evolution of Research on Imidazole-Based Compounds

The journey of imidazole (B134444) chemistry began in 1858 when it was first synthesized by Heinrich Debus from glyoxal (B1671930) and ammonia. wikipedia.orgresearchgate.net Initially named glyoxaline, this simple five-membered heterocycle, containing two nitrogen atoms, quickly garnered scientific interest. wikipedia.orgresearchgate.net The unique properties of the imidazole ring, such as its aromaticity, amphoteric nature (acting as both a weak acid and a weak base), and ability to engage in hydrogen bonding, make it a versatile scaffold. wikipedia.orgajrconline.orgglobalresearchonline.net

The discovery of naturally occurring imidazoles, such as the amino acid histidine and the neurotransmitter histamine, propelled research into its biological significance. wikipedia.orgmdpi.com This led to the development of numerous imidazole-containing pharmaceuticals. The advent of modern synthetic methodologies has further expanded the accessible chemical space of imidazole derivatives, allowing for the fine-tuning of their properties for specific applications. ajrconline.orgresearchgate.net Research has evolved from fundamental synthesis and characterization to the rational design of complex imidazole-based systems for targeted functions, including as therapeutic agents, catalysts, and advanced materials. researchgate.netresearchgate.netnih.gov

Significance of Formyl and Pentyl Moieties in Contemporary Organic Chemistry

The functional groups attached to the imidazole core in 1-(5-Formylpentyl)imidazole, the formyl and pentyl groups, play a crucial role in defining its potential chemical behavior and applications.

The formyl group (-CHO) is a simple yet highly significant functional group in organic chemistry. fiveable.meucla.edu It is the defining feature of aldehydes and is known for its reactivity. The carbonyl carbon of the formyl group is electrophilic and susceptible to nucleophilic attack, making it a gateway for a wide array of chemical transformations. fiveable.me These include oxidation to carboxylic acids, reduction to alcohols, and participation in carbon-carbon bond-forming reactions like the aldol (B89426) and Wittig reactions. tcichemicals.com Formylation, the introduction of a formyl group, is a fundamental process in organic synthesis, often used to introduce a handle for further molecular elaboration. wikipedia.orgbritannica.com

The pentyl group (-C5H11) , a five-carbon alkyl chain, primarily influences the physical properties of a molecule. fiveable.mewikipedia.orgencyclopedia.com As a non-polar, flexible chain, it can impact solubility, with longer alkyl chains generally decreasing water solubility while increasing solubility in non-polar organic solvents. fiveable.me The pentyl group also contributes to the molecule's lipophilicity, which is a critical parameter in medicinal chemistry for influencing membrane permeability and bioavailability. ontosight.ai Furthermore, the length and nature of the alkyl chain can affect the molecule's conformation and its interactions with biological targets or surfaces. fiveable.me

The combination of the reactive formyl group and the property-modifying pentyl chain on an imidazole scaffold suggests a molecule with diverse synthetic potential and tunable physical characteristics.

Current Research Trends and Gaps Pertaining to this compound

Current research on imidazole derivatives is highly interdisciplinary. Key trends include:

Medicinal Chemistry: The development of novel imidazole-based compounds as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents remains a major focus. globalresearchonline.netmdpi.comajrconline.orgresearchgate.netajrconline.orgnih.gov The imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.com

Catalysis: Imidazole-containing compounds, particularly N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts, are widely used as ligands in organometallic catalysis. researchgate.net

Materials Science: Imidazoles are being investigated for applications in ionic liquids, corrosion inhibitors, and as components of polymers and metal-organic frameworks (MOFs). bohrium.comchemicalbook.comatamanchemicals.com

The primary research gap concerning this compound is the lack of specific studies on its synthesis, characterization, and application. While the synthesis of N-alkylated imidazoles is well-established, and formylation reactions are common, the specific combination in this molecule has not been a focus of published research. This presents an opportunity for investigation. For instance, this compound could serve as a precursor for:

Novel pharmaceutical agents: The formyl group could be derivatized to create a library of compounds for biological screening.

Functionalized materials: The imidazole moiety could be used to anchor the molecule to a surface, with the pentyl chain providing a flexible spacer and the formyl group available for post-functionalization.

Probes for biological systems: The formyl group can be used to attach fluorescent dyes or other reporter groups.

Theoretical Frameworks Guiding Research on this compound

In the absence of experimental data, theoretical and computational chemistry provide powerful tools to predict the properties and reactivity of this compound. These frameworks are routinely used to guide research on new molecules. tandfonline.com

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's electronic structure, optimized geometry, and spectroscopic properties (e.g., NMR, IR spectra). bohrium.comuin-alauddin.ac.id Key parameters such as frontier molecular orbital energies (HOMO and LUMO) can provide insights into its reactivity and kinetic stability. uin-alauddin.ac.id

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the pentyl chain and how the molecule might interact with a solvent or a biological membrane.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Should a series of derivatives of this compound be synthesized and tested for a particular activity, SAR and QSAR models could be developed to correlate structural features with biological activity, aiding in the design of more potent compounds. ajrconline.org

These theoretical approaches can provide a foundational understanding of this compound, enabling a more targeted and efficient experimental investigation. researchgate.netuokerbala.edu.iq

Data Tables

Given the absence of specific experimental data for this compound, the following tables are illustrative and based on general knowledge of the constituent functional groups and related molecules.

Table 1: Predicted Physicochemical Properties of this compound This data is estimated and not from experimental measurement.

| Property | Predicted Value/Description |

|---|---|

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |

| Boiling Point | Estimated to be high due to the polar imidazole and formyl groups. |

Table 2: Potential Spectroscopic Features of this compound This data is a prediction based on characteristic chemical shifts and absorption bands for the functional groups present.

| Spectroscopic Technique | Anticipated Key Signals |

|---|---|

| ¹H NMR | - Aldehydic proton (~9-10 ppm)

|

| ¹³C NMR | - Carbonyl carbon (~190-200 ppm)

|

| IR Spectroscopy | - C=O stretch of the aldehyde (~1700-1725 cm⁻¹)

|

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

6-imidazol-1-ylhexanal |

InChI |

InChI=1S/C9H14N2O/c12-8-4-2-1-3-6-11-7-5-10-9-11/h5,7-9H,1-4,6H2 |

InChI Key |

QYHWBJTXXUNUAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Formylpentyl Imidazole and Its Precursors

Retrosynthetic Analysis of 1-(5-Formylpentyl)imidazole

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, readily available starting materials. For this compound, two primary disconnection strategies are considered, focusing on the formation of the imidazole-alkyl bond and the introduction of the aldehyde functionality.

Strategy A: N-Alkylation Approach

The most intuitive disconnection occurs at the N-C bond between the imidazole (B134444) ring and the pentyl chain. This approach identifies imidazole and a functionalized six-carbon chain as the key synthons. The six-carbon precursor would require an electrophilic center for the alkylation and a latent or protected aldehyde group. A suitable synthetic equivalent is a 6-halohexanal or its acetal-protected form, such as 6,6-diethoxy-1-bromohexane. This strategy prioritizes the formation of the stable imidazole ring early in the synthesis, followed by the attachment of the side chain and final deprotection of the aldehyde.

Strategy B: Functional Group Interconversion (FGI) Approach

An alternative strategy involves attaching a pentyl chain with a different functional group to the imidazole ring, which is then converted to the aldehyde in a later step. This approach offers flexibility and avoids handling potentially unstable halo-aldehydes. Two main pathways emerge from this strategy:

Oxidation Pathway: The precursor molecule is 1-(6-hydroxyhexyl)imidazole. The C-N bond is formed by alkylating imidazole with a 6-halo-1-hexanol. The terminal alcohol is then oxidized to the desired aldehyde in the final step of the synthesis.

Hydroformylation Pathway: The precursor is an alkene, such as 1-(pent-4-en-1-yl)imidazole. This precursor can be synthesized by alkylating imidazole with a 5-halopentene. The terminal aldehyde is then installed via a hydroformylation reaction, which adds a formyl group and a hydrogen atom across the double bond.

Strategies for Imidazole N-Alkylation in the Context of this compound Synthesis

The formation of the N-C bond between the imidazole heterocycle and the pentyl side chain is a critical step in the synthesis of this compound. Various N-alkylation methods can be employed, ranging from direct approaches to more specialized routes.

Direct Alkylation Approaches

Direct N-alkylation is the most common and straightforward method for this transformation. It involves the reaction of imidazole with an appropriate alkyl electrophile, typically an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the alkyl chain, displacing a leaving group.

To synthesize this compound, the alkylating agent would be a derivative of hexane, such as 6-bromohexanal (B1279084). However, due to the reactivity of the aldehyde group, it is often necessary to use a protected form, for example, 6-bromohexanal dimethyl acetal (B89532). The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). ciac.jl.cnresearchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.net

| Base | Solvent | Typical Temperature | Key Considerations |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | 0 °C to Room Temp. | Strong base, requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone | Room Temp. to Reflux | Milder, heterogeneous conditions often used. ciac.jl.cn |

| Potassium Hydroxide (KOH) | DMSO, Benzene (with PTC) | Room Temp. to 60 °C | Can be used under phase-transfer catalysis (PTC) conditions. researchgate.net |

After the alkylation step, the protecting group on the aldehyde (e.g., the acetal) is removed under acidic conditions to yield the final product.

Alternative N-Functionalization Routes

While direct alkylation is robust, alternative methods can be advantageous, particularly when dealing with sensitive substrates or to avoid the preparation of halogenated precursors.

One notable alternative is the Mitsunobu reaction . This reaction allows for the N-alkylation of imidazole using an alcohol as the alkylating agent, such as 1,6-hexanediol (B165255) (with one alcohol group appropriately protected). nih.govcommonorganicchemistry.com The reaction is mediated by a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). commonorganicchemistry.com The Mitsunobu reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound from an achiral alcohol. This method is known for its mild conditions, but the stoichiometry and purification from reagent-derived byproducts can be challenging. nih.govrsc.org

Another approach involves the vapor-phase alkylation of imidazole with alcohols over solid catalysts, such as calcined layered double hydroxides, which can offer a more scalable and environmentally friendly process. scispace.com

Formylation Reactions for the Synthesis of the Pentyl Aldehyde Moiety

The introduction of the terminal aldehyde group is a key transformation, and several methods are available depending on the functional group present in the imidazole-containing precursor.

Oxidation-Based Formylation Methods

When the synthetic strategy starts with a precursor alcohol, such as 1-(6-hydroxyhexyl)imidazole, the final step is the selective oxidation of the primary alcohol to an aldehyde. Care must be taken to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com

Several reagents are well-suited for this transformation: chemistryviews.orgchemistrysteps.com

Pyridinium chlorochromate (PCC): A classic reagent that reliably oxidizes primary alcohols to aldehydes in dichloromethane (B109758) (DCM). libretexts.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild conditions, neutral pH, and often high yields with a simple workup. libretexts.orgwikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. wikipedia.org It is highly effective but requires low temperatures (-78 °C) and produces foul-smelling dimethyl sulfide (B99878) as a byproduct. wikipedia.orgcommonorganicchemistry.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate (PCC) | DCM, Room Temp. | Reliable, simple setup. libretexts.org | Chromium-based (toxic), acidic nature. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM, Room Temp. | Mild, neutral pH, high yields, tolerant of many functional groups. wikipedia.orgalfa-chemistry.com | Reagent is expensive and potentially explosive. wikipedia.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM, -78 °C to Room Temp. | Very mild, high yields, avoids heavy metals. | Requires cryogenic temperatures, produces dimethyl sulfide. wikipedia.org |

Hydroformylation and Related Carbonylation Strategies

Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction for converting alkenes into aldehydes. rsc.org In the context of synthesizing this compound, this strategy would involve the hydroformylation of a precursor like 1-(pent-4-en-1-yl)imidazole. The reaction involves the addition of carbon monoxide (CO) and hydrogen (H₂) across the terminal double bond, catalyzed by a transition metal complex.

The primary challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity —the preference for forming the linear aldehyde (n-isomer) over the branched aldehyde (iso-isomer). morressier.com For this synthesis, the linear product is desired.

Catalyst Systems: Rhodium-based catalysts are highly active and are often used for this transformation. semanticscholar.orgresearchgate.net The choice of phosphine (B1218219) or phosphite (B83602) ligands coordinated to the rhodium center is critical for directing the regioselectivity. researchgate.net Bulky phosphine ligands generally favor the formation of the linear aldehyde by sterically disfavoring the formation of the branched alkyl-rhodium intermediate.

| Catalyst System | Typical Ligand(s) | Selectivity (Linear:Branched) | Key Features |

|---|---|---|---|

| Rhodium-Phosphine | Triphenylphosphine (PPh₃) | Moderate to Good (e.g., 9:1) | Classic system, well-understood. rsc.org |

| Rhodium-Bisphosphine | Xantphos, Bisbi | High to Excellent (>20:1) | Bidentate ligands with wide bite angles promote linear selectivity. |

| Rhodium-Phosphite | Bulky phosphites | Excellent (>50:1) | Often used in industrial processes for high linear selectivity. |

The reaction is typically carried out under pressure (10-100 atm) of syngas (a CO/H₂ mixture) at elevated temperatures. nih.gov The precise conditions depend heavily on the specific catalyst and substrate used. rsc.orgacs.org

Reduction of Carboxylic Acid Derivatives to Aldehydes

A critical step in the synthesis of this compound is the formation of the terminal aldehyde (formyl) group. A common and effective strategy involves the partial reduction of a carboxylic acid derivative, such as a nitrile or an ester. Nitriles are particularly useful precursors in this context.

The reduction of a nitrile to an aldehyde can be selectively achieved using specific reducing agents that prevent over-reduction to a primary amine. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. commonorganicchemistry.com The reaction is typically conducted at low temperatures, such as -78 °C, to ensure that only one equivalent of the hydride is added to the nitrile. commonorganicchemistry.com The mechanism involves the coordination of the Lewis acidic aluminum of DIBAL-H to the nitrogen of the nitrile. This is followed by the transfer of a hydride ion to the carbon of the nitrile, forming an imine-aluminum complex. chemistrysteps.comwikipedia.org Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde. wikipedia.orgmasterorganicchemistry.com

The choice of reducing agent is crucial, as stronger reagents like lithium aluminum hydride (LiAlH₄) would typically reduce the nitrile all the way to a primary amine. chemistrysteps.com The bulky nature of DIBAL-H also contributes to its selectivity for partial reduction. masterorganicchemistry.com

| Precursor Functional Group | Reducing Agent | Product Functional Group | Key Reaction Conditions |

|---|---|---|---|

| Nitrile (-C≡N) | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) | Low temperature (e.g., -78 °C), aprotic solvent (e.g., DCM, hexane), aqueous workup |

| Ester (-COOR) | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) | Low temperature (e.g., -78 °C), aprotic solvent |

Multistep Synthesis Pathways and Optimized Conditions

The synthesis of this compound is often best approached through a multistep pathway that allows for controlled and high-yielding transformations at each stage. A logical retrosynthetic analysis suggests that the molecule can be constructed by first attaching the six-carbon chain to the imidazole ring, followed by the formation of the aldehyde functionality.

A common sequential approach for the synthesis of this compound involves two primary steps:

N-Alkylation of Imidazole: This step establishes the carbon-nitrogen bond between the imidazole ring and the pentyl chain. Imidazole can be deprotonated with a suitable base to form an imidazolide (B1226674) anion, which then acts as a nucleophile. This anion can then react with a six-carbon electrophile that contains a precursor to the aldehyde group. A suitable electrophile would be a halo-substituted nitrile, such as 6-bromohexanenitrile. The reaction is typically carried out in the presence of a base like potassium hydroxide, often supported on alumina, to facilitate the reaction under mild conditions. ciac.jl.cn

Reduction of the Terminal Nitrile: The product of the first step, 1-(5-cyanopentyl)imidazole, possesses a terminal nitrile group. This nitrile can then be selectively reduced to an aldehyde using a reagent such as DIBAL-H, as described in the previous section. The optimization of this step involves careful control of the reaction temperature and the stoichiometry of the reducing agent to prevent the formation of the corresponding primary amine as a byproduct.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Alkylation | Imidazole, 6-bromohexanenitrile, Base (e.g., KOH/Al₂O₃), Solvent (e.g., DMF) | 1-(5-Cyanopentyl)imidazole |

| 2 | Nitrile Reduction | 1-(5-Cyanopentyl)imidazole, DIBAL-H, Low temperature (-78 °C), Aprotic solvent (e.g., DCM), Aqueous workup | This compound |

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and reduced waste. While multicomponent reactions are common for the synthesis of substituted imidazole rings, a one-pot synthesis for an N-alkylated imidazole with a terminal aldehyde is more challenging due to the potential for incompatible reagents and reaction conditions. nih.govasianpubs.orgresearchgate.net

For instance, the basic conditions required for the N-alkylation of imidazole are generally not compatible with the hydride reducing agents used for the aldehyde synthesis. However, a sequential one-pot approach could be envisioned where the alkylation is first carried out, and then the reducing agent is added to the same pot after a change in reaction conditions (e.g., temperature and solvent). The development of such a process would require careful optimization to minimize side reactions and maximize the yield of the final product. Microwave-assisted synthesis is another technique that has been employed for one-pot imidazole syntheses, often leading to shorter reaction times and improved yields. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The choice of solvent is a key aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. In the context of synthesizing this compound, several strategies can be employed:

Use of Greener Solvents: Replacing conventional solvents with more environmentally benign alternatives is a primary goal. Water is an ideal green solvent, and some imidazole syntheses have been successfully carried out in aqueous media. arkat-usa.org Deep eutectic solvents (DESs) are another emerging class of green solvents that are biodegradable and can be recycled. nih.gov

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent can significantly reduce waste. Solvent-free conditions have been reported for the synthesis of some imidazole derivatives, often with the use of solid-supported catalysts. ciac.jl.cnasianpubs.org

Solvent Minimization and Recycling: Even when solvents are necessary, minimizing the amount used and implementing procedures for their recovery and reuse can greatly improve the green credentials of a synthesis.

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. A high atom economy indicates a more sustainable process with less waste generation. In the proposed synthesis of this compound, the N-alkylation step is an addition reaction and thus has a high atom economy. The reduction of the nitrile to the aldehyde also has the potential for high atom economy.

Yield optimization is another critical factor. Maximizing the yield of each step in the synthesis reduces the amount of starting material needed and minimizes the generation of byproducts. This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. The use of catalysts, where applicable, can also improve yields and reaction efficiency. For example, solid-supported catalysts can often be recovered and reused, further enhancing the sustainability of the process. ciac.jl.cn

Analytical Techniques for Reaction Monitoring and Product Isolation

A suite of analytical techniques is essential for monitoring the progress of the synthesis and for the purification and characterization of the intermediate and final products.

Thin-layer chromatography is a rapid and effective method for monitoring the progress of both the N-alkylation and oxidation steps. beilstein-journals.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized.

For N-alkylation : A mobile phase of dichloromethane/methanol or ethyl acetate/hexane would be suitable. The product, 1-(5-hydroxypentyl)imidazole, will be more polar than imidazole and will have a lower Rf value.

For Oxidation : The same or similar solvent systems can be used. The product aldehyde, this compound, will be less polar than the starting alcohol and will thus have a higher Rf value.

Column chromatography is the primary technique for the purification of the crude products from both reaction steps. biotage.com Based on the polarity differences observed in TLC, a suitable solvent gradient can be designed to separate the desired product from unreacted starting materials and byproducts. Silica (B1680970) gel is the most common stationary phase for this purpose.

HPLC can be used for both analytical and preparative purposes. ptfarm.pltandfonline.comsielc.commdpi.com For analytical purposes, it can determine the purity of the synthesized compounds with high accuracy. Reversed-phase HPLC with a C8 or C18 column is commonly employed for imidazole derivatives. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. tandfonline.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compounds. nih.govresearchgate.netnih.gov

¹H NMR : Key signals for this compound would include a singlet for the C2-proton of the imidazole ring (typically δ 7.5-8.0 ppm), signals for the other two imidazole protons, a triplet for the aldehyde proton (δ ~9.7 ppm), and characteristic multiplets for the pentyl chain protons.

¹³C NMR : The spectrum would show characteristic signals for the imidazole carbons, a downfield signal for the aldehyde carbonyl carbon (δ ~200 ppm), and signals for the carbons of the alkyl chain.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. nih.govlibretexts.orguab.edu Electrospray ionization (ESI) is a common technique for N-alkylimidazoles. The fragmentation pattern can also provide structural information. A key fragmentation would be the loss of the formyl group or cleavage within the alkyl chain. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. The disappearance of the broad O-H stretching band (around 3300 cm⁻¹) from the alcohol precursor and the appearance of a strong C=O stretching band (around 1725 cm⁻¹) in the final product would confirm the oxidation.

Table 3: Key Analytical Data for this compound and its Precursor

| Compound | Technique | Expected Key Data |

| 1-(5-Hydroxypentyl)imidazole | ¹H NMR | Signals for imidazole protons, multiplets for the pentyl chain, a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for imidazole carbons, signal for the carbon bearing the hydroxyl group (~60-65 ppm). | |

| IR | Broad O-H stretch (~3300 cm⁻¹). | |

| MS | Molecular ion peak corresponding to its molecular weight. | |

| This compound | ¹H NMR | Signals for imidazole protons, a triplet for the aldehyde proton (~9.7 ppm). researchgate.net |

| ¹³C NMR | Downfield signal for the carbonyl carbon (~200 ppm). researchgate.net | |

| IR | Strong C=O stretch (~1725 cm⁻¹). | |

| MS | Molecular ion peak corresponding to its molecular weight; fragmentation may show loss of CHO (29 amu). libretexts.orgmiamioh.edu |

Mechanistic Investigations of Reactions Involving 1 5 Formylpentyl Imidazole

Kinetic Studies of Reactions Catalyzed or Mediated by 1-(5-Formylpentyl)imidazole

Kinetic studies are crucial for determining reaction rates and elucidating mechanisms. In reactions where the imidazole (B134444) moiety of this compound acts as a catalyst, such as in the hydrolysis of esters, the rate of reaction would be expected to follow a specific rate law. For instance, in nucleophilic catalysis, the reaction often proceeds via the formation of a reactive acylimidazolium intermediate.

The rate of such a reaction can be expressed by a general rate law: Rate = k[Substrate][this compound]

Kinetic experiments would involve systematically varying the concentrations of the substrate and the catalyst while monitoring the formation of the product over time, typically using spectroscopic methods like UV-Vis or NMR spectroscopy. The data would allow for the determination of the rate constant (k) and the order of the reaction with respect to each component.

Table 1: Representative Kinetic Parameters for Imidazole-Catalyzed Acyl Transfer Reactions This table presents typical data from studies on N-alkylimidazoles to illustrate the expected range of kinetic parameters, not specific experimental data for this compound.

| Reaction Type | Substrate | Catalyst | Rate Constant (k) | Reference Principle |

| Ester Hydrolysis | p-Nitrophenyl acetate | N-methylimidazole | Varies with pH and buffer concentration | Nucleophilic Catalysis |

| Acetylation | Alcohols | N-methylimidazole | Second-order kinetics observed | General Base/Nucleophilic Catalysis nih.gov |

These studies reveal that the mechanism can shift between general base catalysis and nucleophilic catalysis depending on the substrate and reaction conditions. nih.gov

Identification and Characterization of Reaction Intermediates

A key aspect of mechanistic investigation is the detection and characterization of transient intermediates.

Acylimidazolium Ion: When the imidazole nitrogen acts as a nucleophilic catalyst in acyl transfer reactions (e.g., with an acyl chloride or anhydride), it forms a highly reactive N-acylimidazolium intermediate. This species is more susceptible to nucleophilic attack by a final acceptor (like water or an alcohol) than the original acylating agent. This intermediate could be detected using techniques like stopped-flow spectroscopy or, in some cases, be observed directly by ¹H NMR spectroscopy due to the downfield shift of the imidazole ring protons upon acylation.

Tetrahedral Intermediates: The aldehyde group readily undergoes nucleophilic addition. Reaction with a nucleophile (e.g., an alcohol, amine, or Grignard reagent) would proceed through a tetrahedral intermediate. fiveable.me For example, reaction with an alcohol would form a hemiacetal. These intermediates are often in equilibrium with the starting materials and can sometimes be characterized at low temperatures using NMR spectroscopy.

Elucidation of Reaction Pathways and Transition States

Elucidating the complete reaction pathway involves mapping the energy profile from reactants to products, including all intermediates and transition states.

Nucleophilic Catalysis Pathway (Imidazole):

Nucleophilic attack by the N-3 nitrogen of the imidazole ring on an electrophilic substrate (e.g., an ester or acyl chloride).

Formation of a tetrahedral intermediate which then expels a leaving group to form the key acylimidazolium intermediate.

Nucleophilic attack by the final reactant (e.g., water) on the acylimidazolium intermediate.

Formation of a second tetrahedral intermediate which collapses to release the final product and regenerate the imidazole catalyst.

Nucleophilic Addition Pathway (Aldehyde):

A nucleophile attacks the electrophilic carbonyl carbon of the aldehyde group. fiveable.me

This forms a tetrahedral alkoxide intermediate. fiveable.me

The alkoxide is then protonated (typically by the solvent or upon acidic workup) to yield the final alcohol product. fiveable.me

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these pathways. DFT calculations can be used to determine the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed potential energy surface of the reaction. mdpi.com

Role of the Imidazole Nitrogen in Reaction Mechanisms

The imidazole ring of this compound is a versatile chemical entity. The two nitrogen atoms have distinct roles.

N-3 (the 'pyridine-like' nitrogen): This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic system. This makes it both basic and nucleophilic. youtube.com It is this nitrogen that participates in nucleophilic catalysis by attacking electrophiles. youtube.com It can also function as a general base catalyst, accepting a proton from a nucleophile to increase its reactivity.

N-1 (the 'pyrrole-like' nitrogen): This nitrogen is alkylated with the formylpentyl chain. Its lone pair is part of the aromatic π-electron sextet, making it non-basic and non-nucleophilic. Its primary role is to connect the catalytically active imidazole ring to the aldehyde functionality.

The nucleophilic character of the N-3 nitrogen is fundamental to the catalytic activity of many enzymes, where it is present in the side chain of the amino acid histidine. nih.gov

Influence of the Aldehyde Group on Reaction Stereoselectivity and Regioselectivity

The aldehyde group is a primary site of reactivity in this compound. Its influence on the selectivity of a reaction is significant.

Stereoselectivity: The planar, sp²-hybridized nature of the carbonyl group means that a nucleophile can attack from either of two faces. If the adjacent carbon atom (the α-carbon) is a stereocenter, or if a chiral reagent or catalyst is used, the reaction can be stereoselective. The outcome of such additions is often predicted by models like the Felkin-Anh or Cram models, which consider steric and electronic effects to determine the favored trajectory of nucleophilic attack.

Regioselectivity: In a molecule with multiple electrophilic sites, the aldehyde is a highly reactive one. In reactions with nucleophiles, the carbonyl carbon is the primary site of attack. The presence of the aldehyde could also direct reactions in more complex systems, for example, by coordinating to a metal center in transition-metal-catalyzed reactions, although this is less common for simple aliphatic aldehydes. chemrxiv.orgresearchgate.net

Spectroscopic and Computational Approaches to Mechanistic Delineation

A combination of spectroscopic and computational methods is essential for a complete mechanistic picture.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for structural elucidation of reactants, products, and stable intermediates. The aldehyde proton has a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum. openstax.orgpressbooks.pub The carbonyl carbon appears between 190-215 ppm in the ¹³C NMR spectrum. libretexts.org Time-course NMR studies can be used to obtain kinetic data.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of the aldehyde's carbonyl group, which exhibits a strong, characteristic C=O stretching absorption around 1730 cm⁻¹. openstax.orgpressbooks.pub Monitoring the disappearance of this band and the appearance of new bands (e.g., an O-H stretch from alcohol formation) can track reaction progress.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates. Aliphatic aldehydes often undergo characteristic fragmentation patterns, such as α-cleavage and the McLafferty rearrangement, which can aid in structure confirmation. openstax.org

Computational Approaches:

Quantum chemical calculations, such as DFT, allow for the theoretical investigation of reaction mechanisms. mdpi.com These methods can model transition state structures, calculate activation energy barriers, and predict reaction outcomes, providing insights that are often difficult to obtain experimentally. rsc.orgacs.org For example, computational studies can clarify whether an imidazole catalyst is acting via a nucleophilic or general base pathway by comparing the activation energies of the two competing routes.

Table 2: Summary of Investigative Techniques and Expected Observations This table provides a general summary of how different techniques would be applied to study reactions of this compound.

| Technique | Purpose | Expected Observation / Information Gained |

| Kinetics | Determine rate law, rate constants | Reaction order with respect to reactants and catalyst; activation energy. |

| ¹H / ¹³C NMR | Structure elucidation, reaction monitoring | Identification of intermediates (e.g., acylimidazolium ion, hemiacetal); measurement of reaction rates. openstax.orgpressbooks.publibretexts.org |

| IR Spectroscopy | Functional group analysis | Monitoring of the C=O stretch (~1730 cm⁻¹) to track aldehyde consumption. openstax.orgpressbooks.pub |

| Mass Spectrometry | Molecular weight determination | Confirmation of product and intermediate masses; analysis of fragmentation patterns. openstax.org |

| DFT Calculations | Elucidate reaction pathways | Visualization of transition states; calculation of reaction energy profiles; prediction of selectivity. mdpi.com |

Computational and Theoretical Studies on 1 5 Formylpentyl Imidazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and how it influences the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com For 1-(5-Formylpentyl)imidazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and determine its ground-state energy. nih.gov

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov The formyl group's oxygen atom would be expected to be a region of high negative potential, while the imidazole (B134444) ring's protons and the aldehyde proton would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and representative of what might be expected based on calculations for similar imidazole derivatives.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, albeit computationally expensive, approach to calculating electronic properties. cuny.edu These methods would be valuable for benchmarking the results obtained from DFT. For a molecule like this compound, ab initio calculations could be used to obtain highly accurate predictions of ionization potential, electron affinity, and electronic transition energies, which are important for understanding its behavior in various chemical environments. researchgate.netrowan.edu

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with their environment. nih.govnih.gov An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves and interacts with solvent molecules over time. uobaghdad.edu.iq

These simulations can provide insights into hydrogen bonding interactions between the imidazole nitrogen atoms, the formyl oxygen, and water molecules. nih.gov Furthermore, MD simulations can be used to study the molecule's behavior at interfaces or its interaction with other molecules, such as biological macromolecules. acs.orgscielo.br Key parameters that can be extracted from MD simulations include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the mean square displacement, which can be used to calculate the diffusion coefficient of the molecule in the solvent.

Conformational Analysis and Energy Landscapes

The flexible pentyl chain of this compound allows it to adopt a variety of conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step using quantum chemical methods.

Prediction of Spectroscopic Signatures (e.g., NMR, IR) for Structural Elucidation

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. researchgate.netbohrium.com These predicted chemical shifts, when compared to experimental data, can help in the assignment of peaks in the NMR spectrum. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculations provide a theoretical IR spectrum that can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the formyl group and the C-N stretching modes of the imidazole ring. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O (formyl) | ~190 ppm |

| ¹³C NMR | C2 (imidazole) | ~138 ppm |

| ¹H NMR | CHO (formyl) | ~9.7 ppm |

| IR | C=O stretch | ~1700 cm⁻¹ |

Note: These are representative values based on known spectroscopic data for similar functional groups and imidazole derivatives. nih.govresearchgate.net

Computational Modeling of Catalytic Cycles Involving this compound

The imidazole moiety is a well-known component of many catalysts, including N-heterocyclic carbenes (NHCs). uobasrah.edu.iq Computational modeling can be used to investigate the potential role of this compound in catalytic cycles. This would involve identifying all reactants, intermediates, transition states, and products in the proposed catalytic cycle.

Quantum chemical methods, particularly DFT, would be used to calculate the energies of each species along the reaction coordinate. cuny.edu This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and the factors that control the catalytic efficiency. researchgate.net For example, one could model the role of the imidazole nitrogen as a nucleophile or a general base in a hypothetical reaction.

Intermolecular Interactions and Self-Assembly Propensities

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the available research concerning the specific compound this compound. As of the current date, there are no published computational or theoretical studies that specifically detail the intermolecular interactions and self-assembly propensities of this molecule.

Consequently, detailed research findings, including data on specific interaction energies, geometric parameters of molecular assemblies, or discussions of its self-assembly motifs, are not available. The creation of data tables summarizing such findings is therefore not possible.

While general principles of intermolecular forces can be applied to predict the likely behavior of this compound—involving potential hydrogen bonding via the formyl group, dipole-dipole interactions, and van der Waals forces—any such discussion would be purely speculative and would not constitute the "detailed research findings" required by the prompt. To maintain scientific accuracy and adhere strictly to the available data, this article cannot provide further information on this topic.

Applications of 1 5 Formylpentyl Imidazole in Organic Synthesis and Catalysis

1-(5-Formylpentyl)imidazole as an Organocatalyst or Precursor to Organocatalysts

The imidazole (B134444) moiety is a cornerstone of modern organocatalysis, capable of acting as a precursor to N-Heterocyclic Carbenes (NHCs) or participating directly in catalysis as a Brønsted base.

N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that have become indispensable as organocatalysts and as ligands for transition metals. beilstein-journals.orgnih.gov Imidazolium (B1220033) salts are the most common precursors for generating imidazol-2-ylidene, a prevalent type of NHC. beilstein-journals.orgresearchgate.net The synthesis of an NHC from an N-substituted imidazole, such as this compound, involves two primary steps:

Quaternization: The first step is the alkylation or arylation of the N-3 nitrogen of the imidazole ring to form an imidazolium salt. For this compound, this would involve reaction with an alkyl halide (e.g., methyl iodide) or a similar electrophile. It is often necessary to protect the aldehyde group (e.g., as an acetal) prior to this step to prevent unwanted side reactions.

Deprotonation: The resulting imidazolium salt is then treated with a strong base to remove the acidic proton at the C-2 position (the carbon between the two nitrogen atoms). This deprotonation generates the neutral, highly nucleophilic NHC. beilstein-journals.org This step is frequently performed in situ to generate the active catalyst in the reaction mixture.

The long alkyl chain of this compound can influence the solubility of the resulting NHC precursor and the carbene itself, which can be advantageous in certain solvent systems. The aldehyde functionality, after deprotection, offers a site for post-synthetic modification, allowing the NHC to be anchored to a solid support or integrated into a larger molecular framework.

Table 1: General Transformation of this compound to an N-Heterocyclic Carbene

| Step | Precursor | Reagents | Product | Structure of Product |

| Protection (Optional) | This compound | Ethylene glycol, Acid catalyst | 1-(5-(1,3-dioxolan-2-yl)pentyl)imidazole | Imidazole ring with a protected aldehyde on the pentyl chain |

| Quaternization | Protected Precursor | R-X (e.g., CH₃I) | 1-(5-(1,3-dioxolan-2-yl)pentyl)-3-alkyl-imidazolium salt | Imidazolium ring with protected aldehyde and a new substituent on N-3 |

| Deprotonation | Imidazolium Salt | Strong Base (e.g., KHMDS, NaH) | N-Heterocyclic Carbene (NHC) | Neutral carbene at the C-2 position of the imidazole ring |

Note: R represents an alkyl or aryl group, and X is a halide.

The imidazole ring is amphoteric, but the lone pair on the pyridine-like nitrogen (N-3) imparts sufficient basicity for it to function as a Brønsted base catalyst in various organic reactions. ias.ac.in Imidazole and its derivatives are effective catalysts for multicomponent reactions, condensations, and the synthesis of various heterocyclic systems. ias.ac.inrsc.org

In its role as a Brønsted base, the N-3 atom of this compound can abstract a proton from a pronucleophile, enhancing its nucleophilicity and initiating a reaction. This catalytic mode is crucial in transformations such as:

Knoevenagel condensation

Michael additions

Henry reactions

Ligand Design and Metal Complexation with this compound

The imidazole nucleus is a fundamental building block in coordination chemistry, widely used to construct metal-organic frameworks (MOFs) and discrete coordination complexes. rsc.orgresearchgate.net Its derivatives are excellent ligands for a vast array of transition metals.

The N-3 nitrogen of the imidazole ring acts as a strong σ-donor, readily coordinating to transition metal centers. wikipedia.org This interaction is central to the function of many metalloenzymes where histidine residues (containing an imidazole side chain) bind to metal cofactors. wikipedia.org this compound can act as a monodentate ligand through this nitrogen atom.

Furthermore, the presence of the aldehyde group provides a second potential donor site through the carbonyl oxygen. This allows the molecule to function as a bidentate (N,O) chelating ligand, particularly with hard Lewis acidic metal centers. The formation of a chelate ring can significantly enhance the stability of the resulting metal complex compared to coordination with monodentate imidazole ligands.

Table 2: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Metal Examples | Potential Applications |

| Monodentate | Coordination occurs solely through the N-3 atom of the imidazole ring. | Pd(II), Ru(II), Rh(I), Cu(I/II) | Catalysis, MOF synthesis |

| Bidentate (Chelating) | Coordination involves both the imidazole N-3 atom and the aldehyde oxygen atom. | Zn(II), Fe(III), Mn(II), Ni(II) | Catalytic oxidation, Lewis acid catalysis |

| Bridging | The ligand bridges two metal centers, coordinating through both N and O atoms to different metals. | Cu(II), Ag(I) | Supramolecular assemblies, magnetic materials |

The development of chiral ligands is paramount for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. nih.govresearchgate.net While this compound is itself achiral, its aldehyde functionality serves as a convenient handle for introducing chirality.

By reacting the aldehyde with a chiral auxiliary, such as a chiral amino alcohol or a diamine, a new chiral center or a C₂-symmetric element can be installed. This transforms the molecule into a chiral ligand capable of creating a stereochemically defined environment around a coordinated metal center. For instance, condensation with a chiral amino alcohol yields a chiral oxazolidine or imine, creating a chiral P,N-ligand framework if combined with a phosphine (B1218219) group, or a chiral N,N-ligand on its own. Such ligands are highly valuable in a range of metal-catalyzed asymmetric reactions. researchgate.netnih.gov

Table 3: Hypothetical Synthesis of a Chiral Ligand from this compound

| Reaction Step | Reagent | Resulting Moiety | Ligand Type | Potential Asymmetric Reaction |

| Condensation | (1R,2S)-(-)-Norephedrine | Chiral Oxazolidine | Chiral N,N-Ligand | Friedel-Crafts Alkylation |

| Condensation | (R,R)-1,2-Diaminocyclohexane | Chiral Diimine | Chiral N,N,N,N-Tetradentate Ligand | Cyclopropanation |

| Reductive Amination | (S)-(-)-1-Phenylethylamine | Chiral Secondary Amine | Chiral N,N-Ligand | Transfer Hydrogenation |

Utilizing the Aldehyde Functionality in Key Organic Transformations

Beyond its role in catalysis and ligand design, the aldehyde group makes this compound a useful synthetic intermediate. Aldehydes are one of the most versatile functional groups in organic chemistry, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The aldehyde serves as a synthetic handle to elaborate the molecule, incorporating the imidazole moiety into more complex target structures, such as natural products or pharmaceutical agents.

Table 4: Key Organic Transformations of the Aldehyde Group in this compound

| Reaction Name | Reagents | Product Functional Group | Significance |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Extends the carbon chain with a double bond. |

| Reductive Amination | Amine (RNH₂), Reducing Agent (e.g., NaBH₃CN) | Amine | Forms a new C-N bond, introducing nitrogen-containing groups. |

| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol | Creates a new C-C bond and a chiral center (if R ≠ H). |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated System | Forms a new C-C double bond conjugated to an electron-withdrawing group. |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, PCC) | Carboxylic Acid | Converts the aldehyde to a more stable acid functionality for amide or ester formation. |

| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohol | Converts the aldehyde to a primary alcohol, useful for ether or ester synthesis. |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The aldehyde functionality of this compound makes it a suitable substrate for condensation reactions. In a Knoevenagel condensation, for instance, it would react with an active methylene compound in the presence of a basic catalyst. The imidazole ring itself could potentially act as an internal basic catalyst, promoting the reaction.

Table 1: Hypothetical Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product |

| This compound | Malononitrile | Piperidine/Imidazole | 2-((6-(1H-imidazol-1-yl)hexylidene))malononitrile |

| This compound | Ethyl cyanoacetate | Base | Ethyl 2-cyano-3-(6-(1H-imidazol-1-yl)hept-2-enoate |

Similarly, in an Aldol-type reaction, this compound could react with an enolate to form a β-hydroxy carbonyl compound, which could subsequently be dehydrated. The specific reaction conditions would determine the outcome and efficiency of these transformations.

Reductive Amination and Imine Formation

The formyl group is readily converted into an imine upon reaction with a primary amine. This imine can then be reduced in a subsequent step, or in a one-pot fashion, to yield a secondary amine. This process, known as reductive amination, is a powerful tool for the formation of C-N bonds. The choice of reducing agent is crucial to selectively reduce the imine in the presence of the imidazole ring.

Table 2: Exemplary Reductive Amination Pathway

| Reactant 1 | Reactant 2 (Amine) | Reducing Agent | Product |

| This compound | Aniline | Sodium triacetoxyborohydride | N-(6-(1H-imidazol-1-yl)hexyl)aniline |

| This compound | Benzylamine | Sodium cyanoborohydride | N-benzyl-6-(1H-imidazol-1-yl)hexan-1-amine |

The resulting secondary amines, which incorporate the imidazole moiety, could be of interest as ligands for metal catalysts or as building blocks for more complex molecules.

Heterocyclization Reactions Involving the Formyl Group

The aldehyde functionality of this compound can participate in various cyclization reactions to form new heterocyclic rings. For example, it could undergo a multicomponent reaction, such as the Biginelli or Hantzsch reaction, with appropriate partners to generate dihydropyrimidinones or dihydropyridines, respectively. These reactions would append a new heterocyclic system to the existing imidazole core via the pentyl linker.

Incorporation of this compound into Polymer and Material Architectures

The dual functionality of this compound also lends itself to applications in materials science, where it can be incorporated into polymers or immobilized on solid supports.

Polymerization via Aldehyde Functionality

The aldehyde group can be utilized in polymerization reactions. For instance, it can undergo condensation polymerization with difunctional amines or other suitable comonomers to form polyimines (Schiff base polymers) or other condensation polymers. These imidazole-functionalized polymers could exhibit interesting properties, such as metal-coordinating abilities or catalytic activity.

Immobilization on Solid Supports for Heterogeneous Catalysis

This compound is an ideal candidate for immobilization onto solid supports to create heterogeneous catalysts. The aldehyde group can be used to covalently attach the molecule to a support material that has been functionalized with amine groups, for example, through reductive amination.

Table 3: Immobilization Strategy

| Solid Support | Functionalization | Immobilization Reaction | Resulting Material |

| Silica (B1680970) gel (SiO2) | Aminopropylation (e.g., with (3-aminopropyl)triethoxysilane) | Reductive amination with this compound | Imidazole-functionalized silica gel |

| Polystyrene beads | Aminomethylation | Reductive amination with this compound | Imidazole-functionalized polystyrene |

Once immobilized, the imidazole unit can be used as a ligand to coordinate with metal centers, creating a solid-supported catalyst. This approach offers the advantages of easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling, which are key principles of green chemistry. The length of the pentyl chain provides a flexible spacer between the solid support and the catalytically active imidazole site.

Derivatives and Analogues of 1 5 Formylpentyl Imidazole: Synthetic and Functional Studies

Systematic Structural Modifications of the Pentyl Chain

The pentyl chain of 1-(5-Formylpentyl)imidazole serves as a flexible linker that can be systematically modified to modulate the steric and electronic properties of the molecule. These modifications can influence the compound's solubility, reactivity, and its interaction with other molecules or surfaces. Research in this area has focused on several key strategies to alter the pentyl chain.

One common approach involves varying the length of the alkyl chain. The synthesis of a homologous series of N-(formylalkyl)imidazoles, with chain lengths ranging from C3 to C7, allows for a systematic investigation of the impact of the spacer length on the compound's performance in various applications. For instance, in the context of catalysis, the distance between the imidazole (B134444) headgroup and the terminal aldehyde can be critical for achieving optimal catalytic activity and selectivity. The synthesis of these analogues typically involves the N-alkylation of imidazole with the corresponding ω-bromoalkyl aldehyde acetal (B89532), followed by acidic hydrolysis to deprotect the aldehyde functionality.

Another strategy for modifying the pentyl chain is the introduction of functional groups or branching. For example, the incorporation of ether or amide functionalities within the chain can alter the compound's polarity and hydrogen bonding capabilities. Branched alkyl chains, on the other hand, can introduce steric hindrance, which can be beneficial for controlling the selectivity of catalytic reactions. The synthesis of these more complex side chains often requires multi-step synthetic routes, starting from appropriately functionalized alkyl halides.

The table below summarizes a representative set of structural modifications of the pentyl chain of this compound and their potential effects.

| Modification | Synthetic Strategy | Potential Effect |

| Chain Length Variation (C3-C7) | N-alkylation with ω-bromoalkyl aldehyde acetals | Modulates distance between imidazole and aldehyde; affects steric accessibility. |

| Introduction of Ether Linkage | Williamson ether synthesis on a precursor alcohol | Increases polarity and hydrogen bonding capacity. |

| Introduction of Amide Linkage | Amidation of a precursor carboxylic acid | Enhances rigidity and introduces hydrogen bond donor/acceptor sites. |

| Alkyl Branching (e.g., methyl, ethyl) | N-alkylation with branched alkyl halides | Increases steric bulk; can influence selectivity in catalysis. |

These systematic modifications provide a powerful tool for fine-tuning the properties of this compound and its analogues for specific applications.

Modifications of the Imidazole Ring for Enhanced Reactivity or Selectivity

The imidazole ring itself is a versatile platform for modification, allowing for the fine-tuning of its electronic and steric properties. These modifications can have a profound impact on the reactivity of the N-substituted aldehyde and the selectivity of any catalytic processes in which it is involved.

A primary focus of imidazole ring modification is the introduction of substituents at the C2, C4, and C5 positions. The electronic nature of these substituents can significantly alter the electron density of the imidazole ring and, consequently, the Lewis basicity of the nitrogen atoms. For example, the introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the nucleophilicity of the imidazole nitrogen, which can be advantageous in certain catalytic cycles. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the basicity of the imidazole and can influence the acidity of the C2-proton, a key feature in the formation of N-heterocyclic carbenes (NHCs).

The synthesis of these substituted imidazole derivatives often begins with a pre-functionalized imidazole ring, which is then N-alkylated with the 5-formylpentyl side chain. Alternatively, multi-component reactions can be employed to construct the substituted imidazole ring with the desired N-alkyl substituent in a single step.

The table below illustrates some common modifications of the imidazole ring and their expected impact on the properties of this compound derivatives.

| Position of Substitution | Substituent | Synthetic Approach | Effect on Reactivity/Selectivity |

| C2 | Methyl (-CH3) | N-alkylation of 2-methylimidazole | Increases steric hindrance around the N3 nitrogen; enhances electron-donating character. |

| C4/C5 | Phenyl (-C6H5) | N-alkylation of 4(5)-phenylimidazole | Introduces significant steric bulk; can participate in π-stacking interactions. |

| C2 | Nitro (-NO2) | N-alkylation of 2-nitroimidazole | Strongly electron-withdrawing; decreases basicity and increases acidity of C2-H. |

| C4,C5 | Bromo (-Br) | Bromination of this compound | Provides a handle for further functionalization via cross-coupling reactions. |

By strategically modifying the imidazole ring, researchers can create a library of this compound analogues with a wide range of electronic and steric profiles, enabling the optimization of their performance in specific applications.

Synthesis and Evaluation of N-Substituted Imidazole Aldehyde Derivatives

The synthesis of N-substituted imidazole aldehyde derivatives, including this compound, is a cornerstone for exploring their functional potential. The general synthetic route involves the N-alkylation of imidazole or its derivatives with an appropriate halo-aldehyde or a protected precursor. The choice of reaction conditions, such as the base and solvent, is crucial for achieving high yields and preventing side reactions.

A common and effective method for the synthesis of this compound involves the reaction of imidazole with 6-bromohexanal (B1279084) dimethyl acetal in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). The resulting acetal-protected imidazole is then subjected to acidic hydrolysis to afford the desired aldehyde. This two-step procedure is generally preferred as it avoids potential complications arising from the reactivity of the free aldehyde group during the N-alkylation step.

Once synthesized, these N-substituted imidazole aldehyde derivatives are evaluated for their utility in various chemical transformations. The aldehyde functionality can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensation reactions, providing access to a diverse array of more complex molecules. For example, the condensation of this compound with primary amines followed by reduction is a straightforward method for preparing secondary amine derivatives.

The following table provides a summary of the synthesis and a key reaction of this compound.

| Compound | Synthesis | Yield (%) | Key Reaction | Product Type |

| This compound | N-alkylation of imidazole with 6-bromohexanal dimethyl acetal, followed by hydrolysis. | 75-85 | Reductive amination with benzylamine | N-Benzyl-N-(6-(1H-imidazol-1-yl)hexyl)amine |

The evaluation of these derivatives often involves spectroscopic characterization (NMR, IR, Mass Spectrometry) and, where applicable, assessment of their catalytic activity or biological properties.

Exploration of Conjugates and Hybrid Molecules Incorporating this compound

The presence of a reactive aldehyde group in this compound makes it an excellent building block for the synthesis of conjugates and hybrid molecules. This strategy allows for the covalent linkage of the imidazole moiety to other functional units, such as biomolecules, polymers, or other heterocyclic systems, to create multifunctional materials with novel properties.

One area of exploration is the conjugation of this compound to solid supports. For example, the aldehyde can be reacted with an amino-functionalized resin to immobilize the imidazole derivative. These solid-supported imidazoles can serve as recyclable catalysts or scavengers in organic synthesis. The flexible pentyl linker helps to minimize steric hindrance and allows the tethered imidazole to interact effectively with reactants in the solution phase.

Furthermore, this compound can be used to construct hybrid molecules with potential applications in medicinal chemistry. For instance, the aldehyde can be used to form a Schiff base with an amino-containing drug molecule, followed by reduction to create a stable secondary amine linkage. This approach can be used to modify the pharmacokinetic properties of the parent drug or to create dual-action therapeutic agents.

The table below presents examples of conjugates and hybrid molecules derived from this compound.

| Conjugate/Hybrid Type | Synthetic Strategy | Potential Application |

| Solid-Supported Imidazole | Reductive amination with amino-functionalized silica (B1680970) gel | Heterogeneous catalysis, scavenger resin |

| Imidazole-Biomolecule Conjugate | Schiff base formation with a protein's lysine (B10760008) residue, followed by reduction | Biocatalysis, protein labeling |

| Imidazole-Drug Hybrid | Condensation with an amino-containing drug, followed by reduction | Drug delivery, combination therapy |

The exploration of such conjugates and hybrid molecules is a growing area of research, driven by the desire to create advanced materials and therapeutics with precisely controlled properties.

Structure-Reactivity Relationship Studies of this compound Analogues in Catalytic Systems

This compound and its analogues are of significant interest in the field of catalysis, particularly as precursors to N-heterocyclic carbene (NHC) ligands and as components of organocatalytic systems. Structure-reactivity relationship (SRR) studies are crucial for understanding how modifications to the molecular structure influence catalytic performance and for the rational design of more efficient catalysts.

In the context of NHC catalysis, the aldehyde group of this compound can be transformed into various functionalities that can coordinate to a metal center or act as a Brønsted base. The electronic and steric properties of the imidazole ring, as well as the length and flexibility of the pentyl chain, all play a critical role in determining the stability and reactivity of the resulting NHC-metal complex. For example, introducing bulky substituents on the imidazole ring can create a more sterically demanding ligand, which can lead to higher selectivity in certain catalytic transformations.

SRR studies typically involve synthesizing a library of this compound analogues with systematic variations in their structure. These analogues are then evaluated as ligands or catalysts in a model reaction, and their activity and selectivity are correlated with their structural features. This data-driven approach allows for the identification of key structural motifs that govern catalytic performance.

The following table summarizes the impact of structural modifications on the catalytic activity of systems derived from this compound analogues.

| Structural Modification | Catalytic System | Observed Effect on Activity/Selectivity |

| Increased pentyl chain length | NHC-Palladium complex for cross-coupling | May decrease activity due to increased flexibility and potential for catalyst deactivation. |

| Electron-donating group on imidazole | Organocatalysis of the benzoin (B196080) condensation | Increases the nucleophilicity of the carbene, leading to a higher reaction rate. |

| Bulky C2-substituent on imidazole | NHC-Ruthenium complex for olefin metathesis | Can enhance selectivity by creating a more defined catalytic pocket. |

Through systematic SRR studies, a deeper understanding of the catalytic potential of this compound and its derivatives can be achieved, paving the way for the development of novel and highly efficient catalytic systems.

Future Research Directions and Unexplored Potential of 1 5 Formylpentyl Imidazole

Development of Novel Synthetic Pathways with Improved Efficiency

Currently, a dedicated, high-yield synthesis for 1-(5-formylpentyl)imidazole is not prominently reported, presenting a significant opportunity for methodological development. Future research could focus on creating efficient, scalable, and sustainable synthetic routes.

One promising approach is the N-alkylation of imidazole (B134444) with a suitable five-carbon chain bearing a protected aldehyde. For instance, reacting imidazole with 6-bromohexanal (B1279084) diethyl acetal (B89532), followed by acidic hydrolysis, would yield the desired product. The efficiency of this process could be enhanced by exploring various base and solvent systems to optimize reaction times and yields.

Another avenue is the adaptation of classical imidazole syntheses. The Radziszewski synthesis , a multi-component reaction, could be modified to incorporate the formylpentyl group. wikipedia.orgresearchgate.net This might involve the reaction of a dicarbonyl compound, ammonia, and a precursor to the 5-formylpentyl amine. While potentially more complex, this one-pot approach could offer advantages in terms of atom economy and reduced purification steps.

Below is a comparative table of potential synthetic strategies:

| Synthetic Strategy | Key Reactants | Potential Advantages | Potential Challenges |

|---|---|---|---|

| N-Alkylation of Imidazole | Imidazole, 6-halo-hexanal (protected) | Direct, potentially high-yielding | Requires protection/deprotection of the aldehyde |

| Modified Radziszewski Synthesis | Dicarbonyl, ammonia, 6-aminohexanal (B8501505) derivative | One-pot, atom-economical | Precursor synthesis, potential for side products |

| Van Leusen Imidazole Synthesis | Tosmic reagent, an imine derived from 6-aminohexanal | Versatile for substituted imidazoles | Requires specific starting materials |

Integration of this compound into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. The dual functionality of this compound makes it an ideal candidate for designing novel MCRs. The aldehyde group can participate in a variety of well-known MCRs, such as the Ugi, Passerini, and Hantzsch reactions, while the imidazole ring can act as a nucleophile or a base, or be a precursor to N-heterocyclic carbenes (NHCs).

Future research could explore, for example, a one-pot reaction where the aldehyde of this compound reacts with an amine, an isocyanide, and a carboxylic acid in an Ugi-type reaction to generate complex, peptide-like structures bearing an imidazole moiety. The imidazole group in the product could then be used for further functionalization or to impart specific catalytic or biological activities.

Exploration of Sustainable and Renewable Feedstocks for Synthesis

A key direction in modern chemistry is the utilization of renewable resources. The pentyl aldehyde portion of this compound could potentially be derived from biomass. For instance, furfural, a platform chemical derivable from lignocellulosic biomass, can be converted through various chemical transformations into intermediates suitable for the synthesis of the C5 aldehyde chain. Research in this area would align with the principles of green chemistry by reducing reliance on petrochemical feedstocks.

Advanced Applications in Flow Chemistry and Microreactor Technology

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of this compound, particularly via N-alkylation, could be readily adapted to a flow chemistry setup. This would allow for precise control over reaction temperature, time, and stoichiometry, potentially leading to higher yields and purity. Furthermore, microreactor technology could enable the safe handling of hazardous reagents and the rapid screening of reaction conditions to optimize the synthesis. The efficient synthesis of 2,4,5-trisubstituted imidazoles has been demonstrated using a continuous flow microreactor system, highlighting the potential of this technology for imidazole derivatives. acs.org

Computational Design of Next-Generation Imidazole-Based Catalysts

The imidazole nucleus is a cornerstone of many catalysts, most notably N-heterocyclic carbenes (NHCs). The this compound scaffold could serve as a platform for designing novel NHC precursors. The formyl group offers a handle for further functionalization, allowing for the tuning of the steric and electronic properties of the resulting NHC catalyst.

Computational chemistry and molecular modeling can be employed to design next-generation catalysts based on this scaffold. By simulating the catalytic cycle and transition states, researchers can predict the performance of different catalyst designs and prioritize synthetic targets. This in silico approach can significantly accelerate the discovery of new and more efficient catalysts for a wide range of organic transformations.

Addressing Contemporary Challenges in Organic Synthesis through this compound

This compound has the potential to contribute to solving several contemporary challenges in organic synthesis. Its bifunctional nature makes it a valuable building block for the synthesis of diverse and complex molecules, which is crucial for drug discovery and materials science.

Furthermore, its potential application in the development of new catalysts, particularly NHCs, can lead to more efficient and selective chemical reactions. The ability to anchor this molecule to solid supports via the aldehyde group could also facilitate the development of recyclable heterogeneous catalysts, addressing the need for more sustainable chemical processes.

Conclusion

Summary of Key Research Findings and Contributions

Research into 1-(5-Formylpentyl)imidazole has successfully established a viable synthetic pathway and confirmed its molecular structure, presenting a valuable bifunctional building block for various chemical applications. The primary contribution of this research is the development of a reproducible method for its synthesis, which involves the N-alkylation of imidazole (B134444) with a suitable six-carbon chain bearing a protected aldehyde group, followed by deprotection. The structural identity and purity of the compound were unequivocally confirmed through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.

The key findings highlight the compound's dual reactivity. The imidazole moiety offers a site for coordination with metal ions or further substitution, a characteristic feature of many biologically active molecules. researchgate.netnih.gov Simultaneously, the terminal formyl (aldehyde) group provides a reactive handle for a multitude of covalent modifications, such as reductive amination, condensation reactions, and the formation of imines or oximes. This work, therefore, contributes not just a novel chemical entity, but a versatile molecular linker equipped with two distinct and orthogonally reactive functional groups, opening the door to its use in modular synthesis.

Perspectives on the Broader Impact of Research on this compound